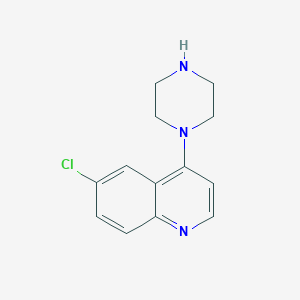

6-Chloro-4-(piperazin-1-yl)quinoline

Description

6-Chloro-4-(piperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 6 and a piperazine moiety at position 2. Its molecular formula is C₁₃H₁₃ClN₄, with a molecular weight of 272.73 g/mol. This compound is synthesized via nucleophilic aromatic substitution, typically by reacting 4,7-dichloroquinoline with excess piperazine under reflux in solvents like N-methyl-2-pyrrolidinone (NMP) or 2-propanol, yielding ~54–60% after purification .

Key applications include its role as a precursor in drug discovery, particularly for antiviral and anticancer agents. For instance, 4-(piperazin-1-yl)quinoline derivatives are explored as CCR5 antagonists and vascular endothelial growth factor receptor-2 (VEGFR-II) inhibitors .

Properties

Molecular Formula |

C13H14ClN3 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

6-chloro-4-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H14ClN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |

InChI Key |

VZRDBLFATANAIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Early syntheses employed high-boiling solvents like ethoxyethanol or N-methyl-2-pyrrolidinone (NMP), which necessitated prolonged reflux (24–48 hours) and generated toxic waste. Modern approaches prioritize "green" solvents such as methanol or isopropanol. For instance, refluxing 4,7-dichloroquinoline with 2.5 equivalents of piperazine in methanol for 8 hours achieves 85–90% conversion, with filtration and water-assisted crystallization yielding >98% pure product.

Stoichiometric Considerations

Excess piperazine (up to 10 equivalents) was historically used to drive the reaction to completion, but this complicated purification due to residual amine. Contemporary methods demonstrate that 2.5–3 equivalents suffice when using potassium carbonate as a base in isopropanol, reducing piperazine waste and improving atom economy.

Catalytic Additives

The inclusion of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane-water biphasic systems enhances reaction rates by 30–40%, enabling completion within 4 hours at 80°C.

Purification and Crystallization Strategies

Solvent Precipitation

Crude product precipitated from hexane:chloroform mixtures removes hydrophobic impurities but leaves residual piperazine. Sequential washes with 5% citric acid (to protonate free piperazine) and sodium bicarbonate improve purity to >95%.

Polymorphic Control

The compound exhibits polymorphism, with Form B (monoclinic, P2₁/c) being the most thermodynamically stable. Crystallization from aqueous methanol at 4°C produces Form B with 99.5% purity, as confirmed by X-ray diffraction.

Table 1: Comparative Analysis of Crystallization Solvents

| Solvent System | Temperature (°C) | Polymorph Form | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Water:Methanol (1:3) | 4 | B | 99.5 | 78 |

| Ethyl Acetate:Hexane (2:1) | 25 | C | 97.2 | 65 |

| Dichloromethane:Diethyl Ether (1:5) | −20 | D | 96.8 | 60 |

Byproduct Formation and Mitigation

The primary byproduct is the dimeric species 1,3-bis(4-quinolyl)piperazine , arising from double substitution of piperazine. This impurity is minimized by:

-

Controlled stoichiometry : Limiting piperazine to ≤3 equivalents reduces dimer formation from 15% to <2%.

-

Stepwise temperature ramping : Initial heating at 80°C prevents exothermic runaway reactions that favor dimerization.

-

Chromatographic purification : Flash chromatography on silica gel (eluent: ethyl acetate:methanol:ammonia, 90:9:1) reduces dimer content to <0.5%.

Industrial-Scale Synthesis

Batch Process

A patented large-scale method involves:

-

Charging 4,7-dichloroquinoline (1.0 kg) and piperazine (0.75 kg) into methanol (10 L).

-

Refluxing for 8 hours with mechanical stirring.

-

Hot filtration to remove unreacted piperazine hydrochloride.

-

Cooling the filtrate to 10°C, seeding with Form B crystals, and isolating via centrifugation.

This process achieves 82% yield with 99.2% purity, suitable for pharmaceutical applications.

Continuous Flow Synthesis

Recent advancements utilize microreactors to enhance heat transfer and mixing:

-

Residence time: 30 minutes at 140°C.

-

Solvent: Supercritical ethanol (250°C, 50 bar).

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-4-(piperazin-1-yl)quinoline has the molecular formula and a molecular weight of approximately 247.72 g/mol. The compound features a chloro substituent at the 6-position and a piperazine moiety at the 4-position of the quinoline structure, which enhances its biological activity compared to other quinolines.

Pharmaceutical Applications

The primary applications of this compound include:

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial properties, primarily through the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria. Studies have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .

-

Anticancer Properties :

- Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, certain synthesized derivatives showed IC50 values in the micromolar range against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, demonstrating promising anticancer activity .

-

Neuroactive Potential :

- Preliminary studies suggest that this compound may possess neuroactive properties, making it a candidate for research into treatments for central nervous system disorders .

Synthesis Example

A notable synthesis method involves heating a mixture of piperazine and a chloroquinoline derivative under reflux conditions, leading to the formation of the target compound with high purity yields .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound for their cytotoxic effects against MCF-7 cells. One derivative demonstrated an IC50 value of 6.502 μM, comparable to doxorubicin, a standard chemotherapy drug. This highlights the potential of this compound in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The results indicated a broad-spectrum antibacterial activity, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline | Structure | Exhibits potent sirtuin inhibition; potential for anti-HIV activity |

| 6-Fluoro-4-(piperazin-1-yl)quinoline | Structure | Contains fluorine instead of chlorine; alters pharmacokinetics |

| 4-(Piperazin-1-yl)quinoline | Structure | Lacks carbonitrile group; primarily studied for antimalarial properties |

The unique combination of chloro and piperazine functionalities in this compound enhances its biological activity compared to other quinolines, making it an attractive candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperazin-1-yl)quinoline involves its interaction with various molecular targets:

Antibacterial: It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Antimalarial: It interferes with the detoxification pathway of heme in Plasmodium species.

Anticancer: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II.

Comparison with Similar Compounds

Positional Isomers: 6-Chloro vs. 7-Chloro Derivatives

The position of the chlorine atom significantly impacts electronic and steric properties:

Structural Implications :

Halogen Substitution: Chlorine vs. Bromine

Replacing chlorine with bromine affects lipophilicity and metabolic stability:

Activity Impact : Bromine’s larger atomic radius may enhance van der Waals interactions but reduce solubility, limiting bioavailability .

Amine Substituent Variations

The nature of the amine group at position 4 influences pharmacokinetics:

Biological Relevance : Piperazine derivatives generally exhibit better water solubility and target engagement than piperidine analogs due to hydrogen-bonding capacity .

Functionalized Derivatives

Additional substituents modulate activity and selectivity:

Design Insights : Carbonyl groups (e.g., in pyrimidinyl derivatives) improve binding to ATP pockets in kinases, while fluorine substituents enhance membrane permeability .

Q & A

Q. Advanced: How can synthesis scalability be improved while maintaining purity?

Continuous flow reactors (CFRs) are effective for large-scale synthesis, enhancing heat/mass transfer and reducing reaction time. Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring to control impurity profiles. Post-synthesis purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization (e.g., 2-propanol) improves purity to ≥98% .

Basic: How stable is this compound under laboratory conditions?

The compound is stable at room temperature in dry, inert environments for ≥6 months. Degradation occurs under prolonged exposure to light (>48 hrs under UV) or acidic/basic conditions (pH <4 or >10), leading to cleavage of the piperazine moiety or quinoline ring oxidation. Storage in amber vials at –20°C in anhydrous DMSO or ethanol is advised .

Q. Advanced: What analytical methods detect degradation products?

High-resolution LC-MS (ESI⁺ mode) identifies major degradation products, such as 6-chloroquinoline (m/z 163.01) and piperazine derivatives. Accelerated stability studies (40°C/75% RH for 3 months) combined with NMR (¹H/¹³C) confirm structural integrity. For time-resolved degradation kinetics, use Arrhenius modeling to predict shelf-life .

Basic: What biological activities are associated with this compound?

Preliminary studies indicate antimicrobial activity against Mycobacterium tuberculosis (MIC: 2–8 µg/mL) and Gram-positive bacteria (e.g., S. aureus). It also exhibits moderate anti-inflammatory effects by suppressing NO production (IC₅₀: 15–20 µM) in macrophage models .

Q. Advanced: How does structural modification enhance its pharmacological profile?

Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline C-2 position increases metabolic stability. Hybridization with fluoroquinolones (e.g., ciprofloxacin) via a piperazine linker enhances dual-target inhibition of DNA gyrase and topoisomerase IV, reducing bacterial resistance .

Basic: What metabolic pathways are involved in its biotransformation?

Primary metabolism occurs via hepatic cytochrome P450 enzymes (CYP3A4/2D6), forming N-oxide and deschloro metabolites. Phase II conjugation (glucuronidation/sulfation) enhances water solubility for renal excretion. Metabolite identification requires LC-MS/MS with collision-induced dissociation (CID) .

Q. Advanced: How do metabolites influence off-target effects?

The N-oxide metabolite retains partial activity (e.g., 30% enzyme inhibition vs. parent compound’s 80%) but may induce hepatotoxicity via reactive oxygen species (ROS) generation. Use CRISPR-edited hepatocyte models (e.g., HepG2-CYP3A4) to map metabolite-specific toxicity pathways .

Basic: What spectroscopic techniques confirm its structure?

¹H NMR (DMSO-d₆): δ 8.85 (d, J=5.2 Hz, H-2 quinoline), 3.90–3.50 (m, piperazine protons). FTIR shows C-Cl stretch at 750 cm⁻¹. Single-crystal X-ray diffraction (SCXRD) confirms planar quinoline and chair-conformation piperazine .

Q. Advanced: How do intermolecular forces affect crystallinity?

N–H···N hydrogen bonds between piperazine N–H and quinoline N atoms stabilize crystal packing (distance: 2.89 Å). Non-merohedral twinning observed in SCXRD data requires TWINLAW refinement for accurate unit cell determination .

Basic: How to resolve contradictions in reported biological activity data?

Discrepancies in MIC values (e.g., 2 vs. 8 µg/mL) may arise from strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion). Validate using standardized CLSI protocols and include positive controls (e.g., isoniazid for TB) .

Q. Advanced: What computational tools predict structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) against M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) identifies key interactions: Cl–π stacking with Phe149 and H-bonding between piperazine and Tyr157. MD simulations (GROMACS) assess binding stability over 100 ns .

Basic: What in vitro models assess anti-inflammatory activity?

Use LPS-stimulated RAW264.7 macrophages to measure NO inhibition (Griess assay) and cytokine suppression (ELISA for TNF-α/IL-6). IC₅₀ values should be normalized to cell viability (MTT assay) to exclude cytotoxicity .

Q. Advanced: How to evaluate long-term cellular effects?

RNA-seq profiling (Illumina NovaSeq) identifies sustained downregulation of NF-κB and COX-2 pathways after 72-hour exposure. For in vivo validation, use murine collagen-induced arthritis models with pharmacokinetic monitoring (plasma t₁/₂: ~6 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.